molecular formula C25H26FN3O3 B3009673 2-(1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)-N-(3-fluoro-4-methylphenyl)-2-oxoacetamide CAS No. 894004-13-8

2-(1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)-N-(3-fluoro-4-methylphenyl)-2-oxoacetamide

Cat. No.: B3009673
CAS No.: 894004-13-8
M. Wt: 435.499
InChI Key: HNGOWUIXGCSCKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-(1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)-N-(3-fluoro-4-methylphenyl)-2-oxoacetamide is a glyoxylamide derivative featuring a central indole scaffold substituted with a 2-oxoethyl-azepane moiety at the N1 position and a 3-fluoro-4-methylphenyl group at the terminal acetamide (Figure 1). Indole-based glyoxylamides are pharmacologically significant due to their structural versatility, enabling interactions with diverse biological targets, including enzymes and receptors involved in cancer and neurological disorders .

Key structural features include:

  • Indole core: The 1H-indol-3-yl group provides a planar aromatic system for π-π stacking and hydrophobic interactions.
  • 3-Fluoro-4-methylphenyl group: The electron-withdrawing fluorine and methyl substituents enhance lipophilicity and metabolic stability .

Synthetic routes for similar compounds involve reacting 2-arylindoles with oxalyl chloride followed by coupling with amines (e.g., azepane derivatives) under basic conditions .

Properties

IUPAC Name

2-[1-[2-(azepan-1-yl)-2-oxoethyl]indol-3-yl]-N-(3-fluoro-4-methylphenyl)-2-oxoacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26FN3O3/c1-17-10-11-18(14-21(17)26)27-25(32)24(31)20-15-29(22-9-5-4-8-19(20)22)16-23(30)28-12-6-2-3-7-13-28/h4-5,8-11,14-15H,2-3,6-7,12-13,16H2,1H3,(H,27,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNGOWUIXGCSCKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C(=O)C2=CN(C3=CC=CC=C32)CC(=O)N4CCCCCC4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)-N-(3-fluoro-4-methylphenyl)-2-oxoacetamide is a complex organic molecule characterized by its unique structural features, which include an indole moiety, an azepane ring, and a fluorinated aromatic substituent. This compound has gained attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and antiviral research.

  • Molecular Formula : C25H28FN3O3
  • Molecular Weight : 453.58 g/mol
  • CAS Number : 895807-62-2

The biological activity of this compound can be attributed to its interaction with various molecular targets within biological systems. The indole structure is known for its ability to engage in hydrogen bonding and π-stacking interactions, which are crucial for binding to enzymes and receptors involved in cellular signaling pathways.

Potential Mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes that play roles in cancer cell proliferation.
  • Modulation of Signal Transduction Pathways : It could influence pathways related to apoptosis and cell cycle regulation, particularly through interactions with p53 and MDM2 proteins.
  • Antiviral Activity : Preliminary studies suggest that similar indole derivatives exhibit antiviral properties, potentially through interference with viral replication mechanisms.

Anticancer Activity

Recent studies have evaluated the antiproliferative effects of this compound against several cancer cell lines. The results indicate promising anticancer activity, as summarized in the following table:

Cell LineIC50 (µM)Mechanism of Action
A549 (Lung Cancer)0.12Induction of apoptosis, G2/M phase arrest
K562 (Leukemia)0.06Inhibition of MDM2-p53 interaction
PC-3 (Prostate)0.20Modulation of EGFR signaling

These findings highlight the compound's potential as a lead candidate for further development in cancer therapy.

Case Studies

  • Study on Apoptosis Induction :
    A study conducted on A549 cells demonstrated that treatment with the compound led to significant apoptosis as evidenced by increased caspase activity and PARP cleavage. Flow cytometry analysis confirmed G2/M phase arrest, indicating a halt in cell cycle progression.
  • MDM2-p53 Interaction Study :
    In K562 cells, the compound effectively disrupted the MDM2-p53 interaction, leading to restored p53 activity and subsequent tumor suppressive effects. This mechanism is particularly relevant for cancers retaining wild-type p53.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The following table compares the target compound with key analogs:

Compound Name Substituents (R1, R2) Key Structural Differences Biological Activity Reference
Target Compound R1 = 2-(azepan-1-yl)-2-oxoethyl; R2 = 3-fluoro-4-methylphenyl Azepane (7-membered ring), 3-fluoro-4-methylphenyl Not reported; predicted anticancer/kinase inhibition
N-(4-Fluorobenzyl)-2-(2-adamantane-1H-indol-3-yl)-2-oxoacetamide (5b) R1 = adamantane; R2 = 4-fluorobenzyl Rigid adamantane vs. flexible azepane; 4-fluorobenzyl vs. 3-fluoro-4-methylphenyl Anticancer (high yield: 87.5% synthesis)
2-(1H-Indol-3-yl)-N-(4-acetylphenyl)-2-oxoacetamide R1 = H; R2 = 4-acetylphenyl Lack of azepane; acetylphenyl enhances electron-withdrawing effects Enzyme inhibition (oxadiazole-thiol derivatives)
N-(4-Chlorophenyl)-2-((1-(2-(azepan-1-yl)-2-oxoethyl)indol-3-yl)thio)acetamide R1 = 2-(azepan-1-yl)-2-oxoethyl; R2 = 4-chlorophenyl Thioacetamide bridge vs. oxoacetamide; 4-Cl vs. 3-F-4-Me substituents Not reported; sulfur may improve membrane permeability
2-[2-(4-Chlorophenyl)-1H-indol-3-yl]-2-oxo-N-propylacetamide (2e) R1 = propyl; R2 = 4-chlorophenyl Smaller alkyl chain (propyl) vs. azepane; 4-Cl phenyl High MDM2-p53 binding affinity (anticancer)
Key Observations:

Azepane vs.

Fluorophenyl vs. Chlorophenyl : The 3-fluoro-4-methylphenyl group may enhance metabolic stability over 4-chlorophenyl analogs due to reduced oxidative dehalogenation .

Thioacetamide vs. Oxoacetamide : Sulfur substitution in the analog from could alter electronic properties and bioavailability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.